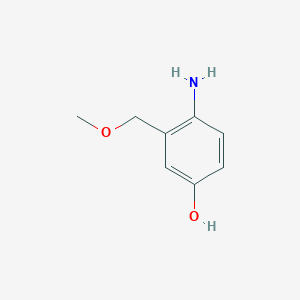

4-Amino-3-(methoxymethyl)phenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-(methoxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTFNMXEYANGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303971 | |

| Record name | 4-Amino-3-(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168202-62-8 | |

| Record name | 4-Amino-3-(methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168202-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High Resolution Nuclear Magnetic Resonance Nmr Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 4-Amino-3-(methoxymethyl)phenol, NMR spectra reveal the precise arrangement of substituents on the phenolic ring.

In ¹H NMR, the chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the methoxymethyl (-CH₂OCH₃) group. The protons of the amino and hydroxyl groups are expected to appear as broad singlets, with their exact chemical shifts being sensitive to solvent, concentration, and temperature. The aromatic protons will exhibit specific splitting patterns based on their coupling with neighboring protons. The methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) protons of the methoxymethyl group will appear as distinct singlets in the aliphatic region of the spectrum.

In ¹³C NMR, the chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached functional groups. The carbons bearing the electron-donating -OH and -NH₂ groups will be shielded and appear at higher fields (lower ppm values), while the other ring carbons will be influenced accordingly. The signals for the methylene and methoxy carbons will be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | ~8.5-9.5 (broad s) | - |

| C1 | - | ~148.0 |

| C2 | ~6.7 (d) | ~116.0 |

| C3-CH₂OCH₃ | -CH₂-: ~4.4 (s), -OCH₃: ~3.3 (s) | C3: ~125.0, -CH₂-: ~74.0, -OCH₃: ~58.0 |

| C4-NH₂ | ~4.5 (broad s) | - |

| C4 | - | ~140.0 |

| C5 | ~6.6 (dd) | ~115.5 |

| C6 | ~6.8 (d) | ~117.0 |

s = singlet, d = doublet, dd = doublet of doublets

Mass Spectrometry Ms for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 4-Amino-3-(methoxymethyl)phenol (molecular formula C₈H₁₁NO₂, molecular weight 153.18 g/mol ), the mass spectrum will show a molecular ion peak [M]⁺ at m/z 153.

The fragmentation of the molecular ion is dictated by the functional groups present. The presence of an amino group makes the molecular ion peak an odd number, consistent with the nitrogen rule. libretexts.org Common fragmentation pathways for this molecule would involve the cleavage of bonds adjacent to the functional groups, leading to the formation of stable carbocations or radical cations.

Key fragmentation patterns expected for this compound include:

Alpha-cleavage next to the ether oxygen, leading to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to form a stable benzylic cation at m/z 122.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxymethyl group.

Cleavage of the C-C bond between the aromatic ring and the methoxymethyl group.

Fragmentation patterns characteristic of phenols and anilines, such as the loss of CO and HCN from the ring structure. docbrown.info

Analysis of a close analog, 4-amino-3-methylphenol (B1666317), shows a prominent molecular ion peak and fragmentation corresponding to the loss of radicals and small neutral molecules. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 153 | [C₈H₁₁NO₂]⁺ | (Molecular Ion) |

| 122 | [M - OCH₃]⁺ | •OCH₃ |

| 123 | [M - CH₂O]⁺ | CH₂O |

| 108 | [M - CH₂OCH₃]⁺ | •CH₂OCH₃ |

| 94 | [Fragment from ring cleavage] | C₂H₅O |

| 77 | [C₆H₅]⁺ | C₂H₆NO₂ |

Infrared Ir and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups.

For 4-Amino-3-(methoxymethyl)phenol, the IR spectrum is expected to show characteristic absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenol (B47542) and the ether linkage will appear in the 1000-1300 cm⁻¹ range.

N-H Bending: This vibration for the primary amine is expected around 1580-1650 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in analyzing the C-C backbone of the aromatic ring. The IR spectrum of the similar compound 4-amino-3-methylphenol (B1666317) shows characteristic peaks for the O-H, N-H, and aromatic C-H functional groups. nist.govchemicalbook.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

Electronic Absorption Uv Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The benzene (B151609) ring in 4-Amino-3-(methoxymethyl)phenol acts as the primary chromophore. The hydroxyl (-OH) and amino (-NH₂) groups are powerful auxochromes, which modify the absorption characteristics of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). mdpi.comdocbrown.info

Phenol (B47542) itself typically shows an absorption maximum (λ_max) around 275 nm. docbrown.info The presence of the amino group, a strong electron-donating group, is expected to cause a significant red shift in the absorption bands. For instance, 4-aminophenol (B1666318) exhibits absorption maxima at approximately 230 nm and 290 nm. The methoxymethyl group, being a weaker auxochrome, will have a less pronounced effect on the spectrum.

The UV-Vis spectrum of this compound is therefore predicted to show strong absorptions in the ultraviolet region, likely with two main bands corresponding to π→π* transitions of the substituted benzene ring. These transitions are influenced by the combined electronic effects of the hydroxyl, amino, and methoxymethyl substituents. Studies on aminophenol derivatives often show hyperchromic and bathochromic shifts upon interaction with other molecules, indicating the sensitivity of their electronic structure. mdpi.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore/Auxochrome System |

| π→π | ~230 - 240 | Substituted Benzene Ring |

| π→π | ~290 - 305 | Substituted Benzene Ring with charge-transfer character |

Computational Chemistry and Quantum Mechanical Studies on 4 Amino 3 Methoxymethyl Phenol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations for 4-Amino-3-(methoxymethyl)phenol would aim to determine its most stable three-dimensional arrangement, known as the ground state geometry. This is achieved by solving the Kohn-Sham equations, which approximate the complex many-electron problem by using the electron density as the fundamental variable.

The process involves selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVDZ) to model the molecule's electronic system. The output of these calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape. Furthermore, DFT elucidates the electronic structure, yielding information on the distribution of electron density, molecular electrostatic potential, and atomic charges. This information is critical for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

| Parameter | Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-O (phenol) bond length | ~1.36 Å |

| C-O (ether) bond length | ~1.43 Å |

| N-H bond lengths | ~1.01 Å |

| O-H bond length | ~0.96 Å |

| C-N-H bond angles | ~115-120° |

| C-O-H bond angle | ~109° |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific experimental or computational data for this compound is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for electron donation and acceptance. The amino group is expected to contribute significantly to the HOMO, while the aromatic ring and the methoxymethyl group would influence the distribution of both the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These energy values are hypothetical and based on general trends for phenolic compounds. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms using a force field.

By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing the molecule's conformational flexibility. For this compound, MD simulations could explore the rotation around the C-O and C-C single bonds of the methoxymethyl group, identifying the most stable conformations and the energy barriers between them. Furthermore, these simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of one molecule and surrounding water molecules or other solute molecules.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the following spectroscopic properties could be computationally predicted:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the peaks corresponding to the stretching and bending of specific bonds (e.g., N-H, O-H, C-O, C-H) would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms in the molecule can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are crucial for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information about its UV-Vis absorption spectrum. This would help in understanding the electronic excitations and the color properties of the compound.

Reaction Pathway and Transition State Elucidation

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its potential reactions, such as oxidation, electrophilic substitution, or polymerization.

To elucidate a reaction pathway, computational chemists identify the structures of the reactants, products, and any intermediates. A key aspect is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By mapping out the entire energy profile of a reaction, a detailed understanding of the mechanism can be achieved. For instance, the reactivity of the different positions on the aromatic ring towards electrophilic attack could be computationally explored.

Chemical Derivatization and Functional Group Interconversion Strategies for 4 Amino 3 Methoxymethyl Phenol

Synthetic Modifications of the Aromatic Amino Functionality

The amino group in 4-Amino-3-(methoxymethyl)phenol is a primary nucleophilic center, readily participating in a variety of chemical transformations. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics.

Acylation, Alkylation, and Arylation Reactions

The primary amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to introduce a variety of substituents, thereby modulating the compound's properties. Similarly, alkylation and arylation reactions introduce alkyl and aryl groups, respectively, onto the nitrogen atom. Selective N-alkylation of aminophenols can be achieved through a multi-step process involving protection of the amino group, alkylation of the hydroxyl group, and subsequent deprotection. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride or anhydride (B1165640), base | N-acyl-4-amino-3-(methoxymethyl)phenol |

| Alkylation | Alkyl halide, base | N-alkyl-4-amino-3-(methoxymethyl)phenol |

| Arylation | Aryl halide, catalyst (e.g., copper) | N-aryl-4-amino-3-(methoxymethyl)phenol |

Diazotization and Subsequent Functional Group Interconversions

Diazotization of the aromatic amino group, by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), yields a highly reactive diazonium salt. This intermediate is a versatile precursor for a wide range of functional group interconversions. vanderbilt.edu The diazonium group can be displaced by various nucleophiles to introduce functionalities such as hydroxyl, cyano, and halo groups onto the aromatic ring.

| Reagent | Product Functional Group |

| H₂O, heat | -OH (Phenol) |

| CuCN | -CN (Nitrile) |

| CuCl | -Cl (Chloro) |

| CuBr | -Br (Bromo) |

| KI | -I (Iodo) |

| HBF₄, heat | -F (Fluoro) |

| H₃PO₂ | -H (Deamination) |

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification, offering opportunities for etherification, esterification, and other reactions.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether by reaction with alkyl halides or sulfates in the presence of a base. This Williamson ether synthesis is a common method for introducing a variety of alkyl or aryl groups. Esterification, typically achieved by reacting the phenol (B47542) with an acyl chloride or carboxylic acid anhydride, yields the corresponding ester. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another viable method. bond.edu.au

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide/sulfate, base | 4-Alkoxy-3-(methoxymethyl)phenol derivative |

| Esterification | Acyl chloride/anhydride, base | 4-Acyloxy-3-(methoxymethyl)phenol derivative |

Mannich Reactions for Aminomethylation of Phenols

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org This reaction introduces an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group. researchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and attacks the electron-rich phenol ring. wikipedia.org This method provides a direct route to aminomethylated phenol derivatives, which are valuable intermediates in organic synthesis. researchgate.net

Transformations of the Methoxymethyl Ether

The methoxymethyl ether group can also be a target for chemical transformation. While generally stable, it can be cleaved under specific conditions to reveal a hydroxymethyl group. For instance, the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) to 4-hydroxybenzaldehyde (B117250) has been studied, proceeding through a p-quinone methide intermediate. nih.govebi.ac.uk This transformation highlights a potential pathway to further functionalize this position of the molecule.

| Reaction | Reagents and Conditions | Product |

| Oxidative Demethylation | Vanillyl-alcohol oxidase | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde |

Selective Cleavage Strategies

The strategic cleavage of bonds within this compound can yield valuable intermediates. A primary focus is the selective cleavage of the ether bond in the methoxymethyl group. This can be achieved under various conditions, often employing strong acids or Lewis acids. For instance, treatment with hydrogen bromide (HBr) or boron tribromide (BBr₃) can effectively cleave the methyl ether to yield the corresponding hydroxymethyl derivative. The reaction conditions, such as solvent, temperature, and reaction time, must be carefully controlled to prevent unwanted side reactions, such as polymerization or degradation of the aminophenol ring.

Another key transformation is the cleavage of the C-N bond of the amino group. This is typically accomplished through diazotization, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles, leading to a wide range of substituted phenols.

Conversion to Analogous Alkoxy or Hydroxymethyl Derivatives

The functional groups of this compound provide handles for conversion into a variety of derivatives. The phenolic hydroxyl group can be readily alkylated to form other alkoxy derivatives. This is typically achieved by reacting the phenol with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. This Williamson ether synthesis allows for the introduction of a wide array of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Furthermore, as mentioned previously, the methoxymethyl group can be selectively cleaved to the hydroxymethyl group. This hydroxymethyl functionality can then be further modified. For example, it can be oxidized to an aldehyde or a carboxylic acid, providing a new site for chemical elaboration. Alternatively, it can be converted to a halomethyl group, which can then participate in nucleophilic substitution reactions.

The amino group is also a prime site for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides. libretexts.org This transformation is often used to protect the amino group during other synthetic steps or to introduce specific functionalities. Additionally, the amino group can be alkylated, though controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. gcms.cz

Multi-Component Reaction Design for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials. organic-chemistry.org The structure of this compound, with its amine and phenol functionalities, makes it a suitable candidate for several MCRs.

One prominent example is the Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org In this context, the amino group of this compound can serve as the amine component. By varying the other three components, a large library of complex α-acylamino amides can be synthesized in a single step. nih.govyoutube.com A variation of this is the Ugi-Smiles reaction, where the carboxylic acid is replaced by a phenol. wikipedia.org

Another relevant MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org While this compound itself does not directly participate as a primary component in the classical Passerini reaction, its derivatives can be employed. For instance, if the amino group is first converted to a carboxylic acid, the resulting molecule could be used in a Passerini reaction. wikipedia.orgnih.gov

These MCRs offer an efficient pathway to diverse molecular scaffolds incorporating the this compound core, which can be valuable for screening for biological activity or for materials science applications.

Applications in Advanced Analytical Derivatization for Enhanced Detection

In analytical chemistry, derivatization is a common strategy to improve the detectability of analytes, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orgyoutube.com The functional groups of this compound—the amine and the phenol—are readily derivatized to enhance their analytical response. libretexts.org

For GC analysis , which requires volatile and thermally stable compounds, derivatization is often necessary. libretexts.orgyoutube.com The polar amine and hydroxyl groups can be converted to less polar, more volatile derivatives through reactions like:

Silylation: Reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines. youtube.com

Acylation: Treatment with an acylating agent, such as a perfluorinated anhydride (e.g., trifluoroacetic anhydride), to form stable and highly detectable fluoroacyl derivatives, especially for electron capture detection (ECD). libretexts.org

Alkylation: Converting the acidic phenol and amine hydrogens to alkyl groups. gcms.cz

For HPLC analysis , derivatization is often employed to introduce a chromophore or fluorophore, significantly enhancing UV-Vis or fluorescence detection. oup.comoup.comacs.org Common derivatization strategies for the phenolic hydroxyl group include reaction with:

Dansyl chloride: To produce highly fluorescent dansyl derivatives. oup.comoup.com

4-Nitrobenzoyl chloride: To form UV-active 4-nitrobenzoyl esters. scirp.orgscirp.org

The primary amine can also be targeted with reagents like:

o-Phthaldialdehyde (OPA): In the presence of a thiol, to form highly fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl chloroformate (FMOC): To yield fluorescent FMOC-adducts. nih.gov

Exploration of Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

Detailed and specific examples of the utilization of 4-Amino-3-(methoxymethyl)phenol as a versatile building block in complex organic synthesis are not readily found in major chemical databases and peer-reviewed journals. In principle, its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, alongside the methoxymethyl substituent, would allow it to be a candidate for the synthesis of various complex molecules. The amino and hydroxyl groups can be selectively protected and reacted to introduce the substituted phenolic moiety into larger molecular frameworks. However, specific named reactions or multi-step syntheses employing this particular compound as a key starting material are not prominently reported.

Precursor for Advanced Polymer and Resin Development

There is a notable lack of specific data regarding the use of this compound as a direct precursor for the development of advanced polymers and resins. While related compounds like 4-amino-3-methylphenol (B1666317) are noted for their potential in creating high-performance resins and carbon fibers, similar explicit applications for the methoxymethyl derivative are not detailed in the available literature. google.com Theoretically, the amino and phenol (B47542) functionalities could be leveraged for polymerization reactions, such as the formation of polyamides, polyimides, or phenolic resins, where the methoxymethyl group could influence the final properties of the polymer, such as solubility or thermal stability.

Role in the Engineering of Optoelectronic Materials

The role of this compound in the engineering of optoelectronic materials is not specifically described in existing scientific reports. Generally, substituted aromatic compounds, including certain phenol derivatives, are investigated for their potential in creating organic light-emitting diodes (OLEDs) or other organic electronic components. mdpi.com These applications often rely on the specific electronic properties of the molecule, such as its ability to transport charge or emit light. Without dedicated studies on this compound, its suitability and role in this field remain speculative.

Intermediate in the Synthesis of Specialty Chemicals and Functional Materials

While this compound is structurally related to compounds used as intermediates in the production of crop protection agents and other specialty chemicals, specific pathways where it serves as a crucial intermediate are not well-documented. google.com The synthesis of various 4-aminophenol (B1666318) derivatives for applications in materials science and as potential therapeutic agents is an active area of research. ontosight.aimdpi.com However, these studies tend to focus on other derivatives, and the specific role of the methoxymethyl group in defining the function of the resulting material is not elaborated upon for this particular compound.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Research Trajectories and Key Discoveries

Research directly focused on 4-Amino-3-(methoxymethyl)phenol is currently in its nascent stages, with a limited body of publicly available literature. The primary characterization of this compound is found in chemical databases which provide basic molecular and physical properties. epa.gov The molecular formula is given as C8H11NO2, with an average mass of 153.181 g/mol . epa.gov

While direct research is sparse, the scientific community has extensively studied structurally similar compounds, which can provide insights into the potential research trajectories for this compound. For instance, the related compound, 4-Amino-3-methylphenol (B1666317), is recognized as a metabolite of 3-methyl-4-nitrophenol (B363926) and has been identified as a major metabolite of the carcinogen o-toluidine, which can cause DNA damage in the presence of copper(II). chemicalbook.comsigmaaldrich.com Furthermore, 4-Amino-3-methylphenol serves as a valuable reagent in the synthesis of piperidine (B6355638) and piperazine-amide substituted derivatives, which are being investigated as multi-target antipsychotics. chemicalbook.com It has also been utilized in the creation of a unique "tweezer-molecule," where its structure contributes to a highly favored binding conformation through intramolecular hydrogen bonding. sigmaaldrich.com

Another related molecule, 4-(methoxymethyl)phenol (B1201506), has been the subject of enzymatic studies. Research into the catalytic mechanism of vanillyl-alcohol oxidase revealed that this enzyme facilitates the oxidative demethylation of 4-(methoxymethyl)phenol, leading to the formation of a p-quinone methide intermediate. nih.gov These findings for analogous compounds suggest that the combination of the amino, hydroxyl, and methoxymethyl functional groups in this compound could lead to a rich and diverse field of study.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Amino-3-methylphenol | 4-(methoxymethyl)phenol |

| Molecular Formula | C8H11NO2 epa.gov | C7H9NO sigmaaldrich.com | C8H10O2 |

| Molecular Weight | 153.181 g/mol epa.gov | 123.15 g/mol sigmaaldrich.com | 138.16 g/mol |

| Melting Point | Not available | 176-179 °C sigmaaldrich.com | Not available |

| CAS Number | 168202-62-8 epa.gov | 2835-99-6 sigmaaldrich.com | 5355-17-9 |

Identification of Unaddressed Research Questions and Emerging Avenues

The scarcity of dedicated research on this compound presents a landscape ripe with opportunities for investigation. A primary unaddressed area is the comprehensive characterization of its chemical and physical properties. While basic data exists, detailed spectroscopic analysis, solubility profiling in various solvents, and determination of its crystal structure are yet to be thoroughly documented.

A significant emerging avenue is the exploration of its biological activities. Given that the related 4-Amino-3-methylphenol is a metabolite and has been implicated in DNA damage, a toxicological and metabolic profiling of this compound is a critical research question. chemicalbook.comsigmaaldrich.com Conversely, the use of its analog in the synthesis of potential antipsychotics raises the question of whether this compound or its derivatives could possess beneficial pharmacological properties. chemicalbook.com Its potential as an antioxidant, anti-inflammatory, or antimicrobial agent remains an open field of inquiry.

In the realm of materials science, the potential of this compound as a monomer or cross-linking agent for the development of novel polymers is an unexplored frontier. The presence of three reactive functional groups (amino, hydroxyl, and methoxymethyl) suggests it could be a versatile building block for high-performance materials, similar to how high-quality 4-amino-3-methylphenol is used in the preparation of high-end resins and carbon fiber. google.com

Further unaddressed questions include:

What are the most efficient and scalable synthetic routes to produce high-purity this compound?

What is the full extent of its metabolic pathway in various biological systems?

Could the methoxymethyl group offer advantages in terms of solubility, reactivity, or biological activity compared to the methyl group in its well-studied analog?

What are its potential applications in agrochemicals or as a dye intermediate, areas where other aminophenols have found use?

Potential for Novel Derivative Discovery and Innovative Application Development

The trifunctional nature of this compound provides a versatile platform for the discovery of novel derivatives with a wide array of potential applications. Each functional group—the aromatic amine, the phenolic hydroxyl, and the methoxymethyl ether—can be selectively modified to generate a library of new compounds.

Derivative Discovery:

N-Alkylation/N-Acylation: The amino group can be readily alkylated or acylated to produce a range of secondary and tertiary amines or amides. These modifications could modulate the compound's basicity, lipophilicity, and biological receptor binding affinity.

O-Alkylation/O-Esterification: The phenolic hydroxyl group is a prime site for etherification or esterification, which could lead to derivatives with altered solubility and pharmacokinetic profiles. These modifications are common in drug discovery to create prodrugs or to fine-tune activity.

Modification of the Methoxymethyl Group: The ether linkage in the methoxymethyl group could potentially be cleaved or modified, offering another handle for derivatization.

Ring Substitution: The aromatic ring itself can be further functionalized through electrophilic substitution reactions, adding groups such as halogens, nitro groups, or sulfonic acids, which could dramatically alter the electronic properties and reactivity of the molecule.

Innovative Application Development:

Pharmaceuticals: Following the lead of its analog, 4-amino-3-methylphenol, derivatives of this compound could be synthesized and screened for activity as central nervous system agents, such as antipsychotics or antidepressants. chemicalbook.com The antioxidant potential of phenolic compounds also suggests that derivatives could be explored for neuroprotective or cardioprotective applications. cphi-online.com

Materials Science: The ability to form multiple bonds suggests that this compound and its derivatives could be excellent candidates for creating novel polymers, resins, and composites with tailored properties such as thermal stability, flame retardancy, or specific optical properties. Its structure could be incorporated into polyamides, polyimides, or epoxy resins.

Dyes and Pigments: Aromatic amines and phenols are foundational components in the dye industry. Diazotization of the amino group followed by coupling reactions could lead to a new class of azo dyes with potentially unique colors and fastness properties for use in textiles, printing, and imaging.

"Smart" Materials: The potential for intramolecular hydrogen bonding, as seen in the "tweezer-molecule" synthesized from 4-Amino-3-methylphenol, suggests that derivatives of this compound could be designed to self-assemble into complex architectures or to act as sensors for specific ions or molecules. sigmaaldrich.com

The systematic exploration of these derivatization pathways and application areas holds significant promise for unlocking the full potential of this relatively unexamined chemical entity.

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-3-(methoxymethyl)phenol with high purity?

- Methodological Answer : Synthesis typically involves protecting group strategies for the amino and methoxymethyl functionalities. For example, intermediates like 2-amino-4-methoxyphenol derivatives can be synthesized via reductive amination or Mannich reactions . To ensure purity, use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and verify purity via HPLC (C18 column, UV detection at 254 nm). Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) is advised to remove residual impurities .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The compound is sensitive to oxidation due to its phenolic and amino groups; thus, desiccants like silica gel should be included. Avoid prolonged exposure to humidity >60% or temperatures >25°C, as these conditions accelerate decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d6 as a solvent to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxymethyl groups (δ 3.3–3.5 ppm). 2D COSY and HSQC confirm connectivity .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+ at m/z 168.1. High-resolution MS (HRMS) validates the molecular formula .

- FTIR : Key peaks include O-H stretch (3250–3350 cm⁻¹), N-H bend (1600 cm⁻¹), and C-O-C stretch (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative degradation studies of this compound?

- Methodological Answer : Contradictions often arise from variable pH or enzyme specificity. For example, vanillyl alcohol oxidase (VAO) catalyzes oxidative demethylation of 4-(methoxymethyl)phenol derivatives at pH 7.5–8.5, yielding 4-hydroxybenzaldehyde intermediates. However, under acidic conditions (pH <6), non-enzymatic hydrolysis dominates, producing methanol and quinone byproducts . To reconcile conflicting data, replicate experiments under controlled pH and validate degradation pathways via LC-MS/MS .

Q. What experimental strategies optimize the compound’s interaction with biological macromolecules (e.g., enzymes)?

- Methodological Answer : Use fluorescence quenching assays to study binding kinetics. For instance, titrate this compound (0–100 µM) into a solution of bovine serum albumin (BSA, 1 µM in PBS, pH 7.4) and monitor changes in tryptophan fluorescence (λex 280 nm, λem 340 nm). Calculate binding constants (Kd) using Stern-Volmer plots. Competitive displacement assays with site-specific probes (e.g., warfarin for Sudlow site I) identify binding loci .

Q. How can researchers address variability in cytotoxicity assays involving this compound?

- Methodological Answer : Variability may stem from cell-type-specific responses or media components. Pre-test the compound in phenol red-free media to avoid pH interference . Use a multi-endpoint approach (e.g., MTT, LDH leakage, and ROS assays) across multiple cell lines (e.g., HEK293, HepG2). Normalize data to vehicle controls and include N-acetylcysteine (5 mM) to distinguish oxidative stress-mediated effects .

Q. What advanced computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to model reaction pathways. For example, simulate the compound’s interaction with transition metals (e.g., Cu²⁺) to predict chelation sites. Compare HOMO-LUMO gaps with experimental redox potentials (via cyclic voltammetry) to validate computational models .

Data Contradiction Analysis

Q. Why do solubility values reported for this compound vary across studies?

- Methodological Answer : Solubility discrepancies often result from differing solvent polarities or measurement techniques. For accurate results, use the shake-flask method: Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter (0.22 µm), and quantify via UV-Vis (λmax 270 nm). Note that DMSO enhances solubility (up to 50 mg/mL) but may interfere with biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.